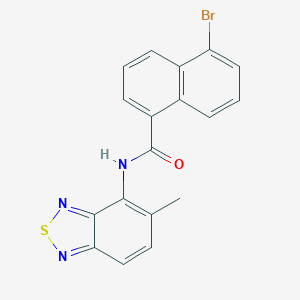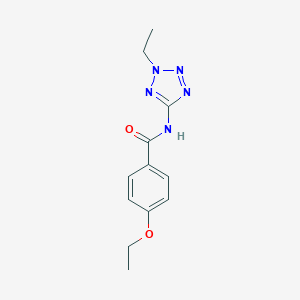![molecular formula C20H18N2O4S B239814 Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)
Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thiadiazole derivatives, which have been known to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in cells. The anti-inflammatory activity of the compound may be attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The anti-cancer activity of the compound may be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. The anti-microbial activity of the compound may be attributed to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, the compound has shown promising anti-microbial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One advantage of using Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate in lab experiments is its ability to exhibit various biological activities, making it a potential therapeutic agent for various diseases. Another advantage is that the compound is relatively easy to synthesize and purify. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research on Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate. One direction is to further elucidate its mechanism of action, which may help optimize its therapeutic potential. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. Additionally, the compound may be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, the compound may be tested in combination with other therapeutic agents to enhance its efficacy.
合成方法
The synthesis of Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate involves the reaction of ethyl 4-(bromomethyl)benzoate with 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained in good yield after purification by column chromatography.
科学研究应用
Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its anti-inflammatory activity and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, the compound has shown promising anti-microbial activity against various bacterial and fungal strains.
属性
产品名称 |
Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate |
|---|---|
分子式 |
C20H18N2O4S |
分子量 |
382.4 g/mol |
IUPAC 名称 |
ethyl 4-[5-(4-ethoxycarbonylphenyl)-1,3,4-thiadiazol-2-yl]benzoate |
InChI |
InChI=1S/C20H18N2O4S/c1-3-25-19(23)15-9-5-13(6-10-15)17-21-22-18(27-17)14-7-11-16(12-8-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3 |
InChI 键 |
DRPDDBNEPCODBG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol](/img/structure/B239732.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239733.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B239734.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine](/img/structure/B239735.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B239743.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)

![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B239755.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)